1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O and a CAS Number of 1173036-46-8. This compound is classified as an imidazole derivative, which are known for their diverse biological activities. Imidazole compounds often exhibit properties such as antimicrobial, anti-inflammatory, and antihypertensive activities, making them significant in pharmaceutical applications .
The synthesis of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride can be achieved through various methods. One common approach involves the reaction of 3-methoxyphenyl hydrazine with appropriate carbonyl compounds under acidic conditions to form the imidazole ring. This can be followed by alkylation with ethyl halides to introduce the ethanamine moiety. The final product is typically obtained as a dihydrochloride salt to enhance solubility and stability .
The molecular structure of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride features an imidazole ring substituted with a 3-methoxyphenyl group at one position and an ethanamine group at another. The presence of two hydrochloride ions indicates that the compound exists in its salt form, which is crucial for its solubility in aqueous environments.
The chemical reactivity of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride includes potential oxidation and substitution reactions.
The reaction conditions such as temperature, solvent choice, and concentration significantly affect the outcomes of these reactions. Careful optimization is required to achieve desired products with minimal side reactions.
The mechanism of action for 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various physiological processes.
The imidazole moiety may facilitate coordination with metal ions in enzyme active sites, while the amine group can form hydrogen bonds with biological macromolecules. This dual interaction enhances its potential as a therapeutic agent.
Studies have shown that imidazole derivatives often exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to their pharmacological effects .
The physical and chemical properties of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride are essential for understanding its behavior in different environments.
The scientific uses of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride are varied due to its biological activity:
The synthesis of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride necessitates sequential organic transformations beginning with imidazole core formation. Two principal strategies dominate the literature:
Pre-Functionalized Imidazole Alkylation: This method utilizes commercially available 2-(chloromethyl)imidazole intermediates. Nucleophilic displacement with cyanide ion (e.g., NaCN) forms the nitrile, which is subsequently reduced to the primary amine using catalytic hydrogenation (Pd/C, H₂) or lithium aluminium hydride. This route offers better control over the linker length but requires stringent purification to remove over-reduction byproducts [4] [9].
Table 1: Key Reaction Conditions for Imidazole Core Formation
Strategy | Key Reagents | Temperature/Duration | Yield Range | Critical Parameters |
---|---|---|---|---|
De Novo (Debus-Radziszewski) | Ethyl pyruvate, 3-Methoxybenzaldehyde, NH₄OAc | 80-100°C, 8-12 h | 45-65% | Stoichiometric ammonia control, inert atmosphere |
α-Haloketone Cyclization | 2-Bromo-1-(3-methoxyphenyl)ethanone, Ethylenediamine | RT, 24 h | 30-50% | pH control (7-8), exclusion of moisture |
Nitrile Reduction | 2-(1H-Imidazol-2-yl)acetonitrile, LiAlH₄/H₂O or Pd/C-H₂ | 0°C→RT / 60°C, 3-6 h | 70-85% | Reaction monitoring to prevent diamine formation |
Yield optimization hinges on precise stoichiometry, exclusion of oxygen/moisture, and catalyst selection for reduction steps. Microwave-assisted synthesis has demonstrated 20-30% yield improvements in cyclization steps by reducing reaction times from hours to minutes [2].
Regiocontrol during 3-methoxyphenyl attachment at the imidazole C4 position presents significant challenges due to the potential for N1/C2/C5 substitution. Successful methodologies employ:
Directed Metalation: Protecting the imidazole nitrogen (e.g., with tert-butoxycarbonyl or benzyl groups) enables ortho-directed lithiation at C4/C5 using n-butyllithium. Subsequent quenching with 3-methoxyaryl electrophiles (iodide, bromide, or triflate) achieves C4-arylation with >80% regioselectivity. Deprotection under acidic (TFA) or catalytic hydrogenation conditions restores the N-H imidazole [2] [7].
Cross-Coupling Catalysis: Nickel(0)/N-heterocyclic carbene (NHC) complexes catalyze Suzuki-Miyaura couplings between 4-bromoimidazole intermediates and (3-methoxyphenyl)boronic acid. Optimal conditions (Ni(cod)₂/SIPr, K₃PO₄, toluene, 80°C) achieve >95% C-C bond formation with minimal homocoupling. Palladium alternatives (e.g., Pd(PPh₃)₄) are less effective due to catalyst poisoning by the imidazole nitrogen [7].
Electrophilic Aromatic Substitution: While less common, Friedel-Crafts acylation using 3-methoxybenzoyl chloride and AlCl₃ on 1-protected imidazoles occurs preferentially at C4 over C2 (ratio ~7:1). Subsequent Wolff-Kishner reduction converts the ketone to the methylene linker, though this route suffers from lower overall yields (35-45%) [4].
Table 2: Regioselectivity Control in 3-Methoxyphenyl Attachment
Method | Regioselectivity (C4:C5:C2) | Yield | Advantages | Limitations |
---|---|---|---|---|
Directed Lithiation | 85:10:5 | 60-75% | High functional group tolerance | Requires N-protection/deprotection |
Ni(0)/NHC Cross-Coupling | >98:<1:<1 | 80-90% | Single isomer, mild conditions | Catalyst cost, oxygen sensitivity |
Friedel-Crafts Acylation | 70:15:15 | 35-45% | Simple setup, no pre-halogenation | Low yield, overacylation risks |
Conversion of the free base to the dihydrochloride salt enhances stability, crystallinity, and aqueous solubility—critical for pharmaceutical applications. The process involves:
Protonation Mechanism: The primary aliphatic amine (pKa ~10-11) readily protonates in HCl to form the ammonium chloride (R-NH₃⁺Cl⁻). The imidazole ring, acting as a weak base (pKa ~7), undergoes partial protonation under acidic conditions. Complete dihydrochloride formation requires stoichiometric excess (2.1-2.5 equivalents) of HCl in anhydrous solvents to prevent hydrate formation. X-ray crystallography confirms protonation at the exocyclic amine and imidazole N3 nitrogen [1] [4].
Solvent Selection: Anhydrous solvents (isopropanol, ethanol, or ethyl acetate) are preferred to minimize salt hydrolysis. Co-solvents like tetrahydrofuran or acetonitrile improve solubility of intermediates during acidification. Temperature control (0-5°C) during HCl addition prevents decomposition of the thermally labile imidazolium ion [1] [4].
Crystallization Optimization: Anti-solvent crystallization (adding diethyl ether or methyl tert-butyl ether to saturated salt solutions) yields high-purity (>99%) dihydrochloride. Critical parameters include:
Salt formation typically achieves 85-92% yield with residual solvents (ethanol, isopropanol) controlled to <500 ppm per ICH guidelines. The dihydrochloride form exhibits substantially higher water solubility (>50 mg/mL) compared to the free base (<5 mg/mL), facilitating biological testing formulations [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1